1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid is a complex organic compound characterized by its unique combination of heterocyclic structures. The compound features a furan ring attached to a nitro-substituted imidazo[1,2-A]pyridine moiety, which is further linked to a piperidine ring. This structural complexity contributes to its potential biological activities and applications in medicinal chemistry.
This compound is classified under the category of heterocyclic compounds and is identified by the CAS number 904817-98-7. It is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology, due to its intriguing chemical properties and biological activities.
The synthesis of 1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid typically involves multiple synthetic steps. Key methods include:
1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid can undergo various chemical reactions:
These reactions yield various derivatives that may have distinct biological activities or serve as intermediates for further synthesis.
The mechanism of action for 1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. Notably:
This dual action suggests a potential for therapeutic applications in cancer treatment or other diseases where modulation of enzyme activity is beneficial.
The physical properties of 1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid include:
Property | Value |
---|---|
Density | 1.53 g/cm³ (Predicted) |
pKa | 4.00 (Predicted) |
Molecular Weight | 370.36 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
These properties indicate that the compound may exhibit solubility in organic solvents and may require specific conditions for storage and handling.
Due to its unique structure and potential biological activities, 1-(2-Furan-2-YL-6-nitro-imidazo[1,2-A]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid has several applications in scientific research:
The imidazo[1,2-a]pyridine scaffold is efficiently constructed through multicomponent reactions (MCRs), leveraging the condensation of 2-aminopyridines, aldehydes, and isocyanides. The Groebke-Blackburn-Bienaymé (GBB) reaction is particularly pivotal for generating the core structure with inherent C3-functionalization essential for downstream modifications. Under Lewis acid catalysis (e.g., InCl₃, 20 mol%), this one-pot protocol achieves high atom economy and yields >85% at mild temperatures (40–60°C) [3] [7]. Ultrasound irradiation further enhances reaction kinetics, reducing synthesis time to 20–30 minutes by accelerating imine formation and [4+1] cycloaddition [7]. Crucially, the electrophilicity of the aldehyde component dictates regioselectivity; electron-deficient aldehydes favor C6-nitro functionalization during subsequent steps [3].
Table 1: Multicomponent Reaction Optimization Parameters
Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
---|---|---|---|---|
InCl₃ (20 mol%) | 50% EtOH | 40 | 20 min (US) | 95 |
ZrO₂ NPs | H₂O | 80 | 2 h | 88 |
None | EtOH | Reflux | 12 h | <20 |
US = Ultrasound irradiation
Nitro group installation at C6 proceeds via two primary routes: direct electrophilic nitration or pre-functionalized precursor assembly. Direct nitration requires stringent conditions (HNO₃/H₂SO₄, 0–5°C) but suffers from regioselectivity challenges, often yielding C5/C6 nitro mixtures. Separation is complicated by similar polarities, reducing isolated yields to 45–60% [1] [7]. Superior regiocontrol (≥95%) is achieved using 2-amino-5-nitropyridine in GBB reactions, where the nitro group is pre-installed before cyclization [3] [6]. Computational studies confirm that the C6-nitro configuration enhances electron affinity (LUMO = -0.11 to -0.09 eV), facilitating bio-reduction in therapeutic contexts [5]. Nitro reduction en route to amines necessitates protective strategies (e.g., Boc₂O) to avoid side reactions during hydrogenation [6].
Piperidine integration employs N-alkylation or transition-metal-mediated cross-coupling. N-Alkylation dominates industrial synthesis: the imidazo[1,2-a]pyridine-3-chloromethyl intermediate reacts with piperidine-4-carboxylic acid under mild base (K₂CO₃) in DMF at 60°C, achieving 70–85% yields [3] [8]. Competitive over-alkylation is suppressed using a 1:1 reactant ratio. Alternatively, Pd-catalyzed Buchwald-Hartwig amination enables conjugation of Boc-piperidine-4-carboxylic acid with 3-bromomethyl intermediates, followed by acid deprotection (TFA/CH₂Cl₂). This method achieves >90% coupling efficiency but requires rigorous anhydrous conditions [6] [8]. Ester-protected piperidines (e.g., ethyl esters) are frequently used to avoid zwitterion formation during synthesis, with final hydrolysis using 12M HCl [6].
Table 2: Piperidine Conjugation Method Comparison
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
N-Alkylation | K₂CO₃, DMF, 60°C, 12 h | 70–85 | Simple, cost-effective |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos, NaOᵗBu, dioxane, 100°C | 85–92 | High selectivity, tolerance to halides |
Furan installation occurs via:
Regioselective C3 and C6 functionalization relies on tailored catalysts:
Table 3: Catalytic Systems for Key Transformations
Reaction | Catalyst | Conditions | Regioselectivity |
---|---|---|---|
C3-Alkenylation | Pd(OAc)₂/DIPEA | MW, 120°C, 15 min | >95% (C3) |
C6 Suzuki Coupling | Pd(PPh₃)₄/Na₂CO₃ | Toluene/EtOH/H₂O, MW, 100°C | 92% (C6) |
Nitro Reduction | NiCl₂/NaBH₄ | MeOH, 25°C, 1 h | No furan degradation |
Electrophilic Nitration | InCl₃/HNO₃ | CH₂Cl₂, 0°C | 85% (C6) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0